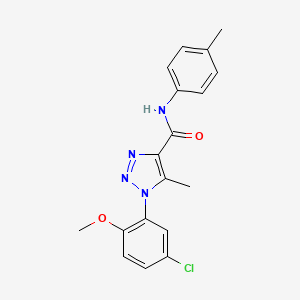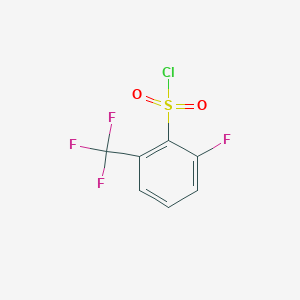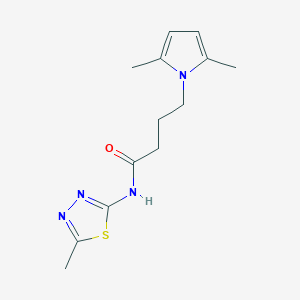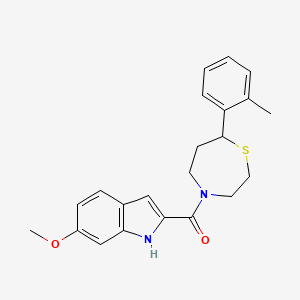
(6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring an indole core, a thiazepane ring, and a methanone group. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . The inclusion of a thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, adds to the compound’s potential pharmacological and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thiazepane Ring Formation: The thiazepane ring can be constructed through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Methanone Group Attachment:
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol under mild conditions using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common on the indole ring, especially at the 3-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, indole derivatives are known for their role in cell signaling and as precursors to neurotransmitters. The thiazepane ring adds potential for interaction with various biological targets, enhancing its utility in drug discovery.
Medicine
In medicine, compounds with indole and thiazepane structures have shown promise in treating diseases such as cancer, due to their ability to interfere with cell proliferation pathways. The methanone group can also enhance binding affinity to certain enzymes or receptors.
Industry
Industrially, such compounds can be used in the development of new materials with specific electronic or optical properties. Their complex structure allows for fine-tuning of these properties through chemical modifications.
Mécanisme D'action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or inhibitors, while the thiazepane ring can enhance binding through additional interactions. The methanone group can participate in hydrogen bonding or covalent interactions, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Thiazepane derivatives: Used in various pharmacological applications.
Methanone-containing compounds: Common in many pharmaceuticals for their ability to enhance binding affinity.
Uniqueness
The uniqueness of (6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone lies in its combined structural features, which allow for a broad range of chemical reactivity and biological activity. The presence of both an indole and a thiazepane ring in a single molecule is relatively rare, providing a unique scaffold for drug development and other applications.
Propriétés
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-15-5-3-4-6-18(15)21-9-10-24(11-12-27-21)22(25)20-13-16-7-8-17(26-2)14-19(16)23-20/h3-8,13-14,21,23H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHCKNGXPHUAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
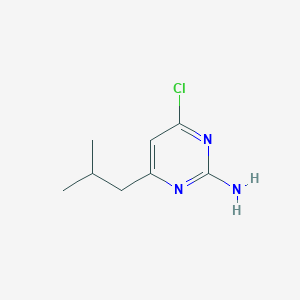
![Spiro[3.5]nonan-2-ylmethanamine;hydrochloride](/img/structure/B2632520.png)
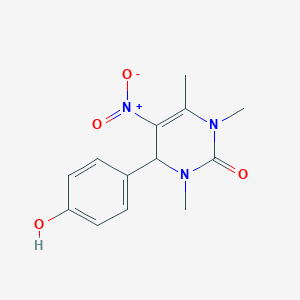
![7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2632523.png)
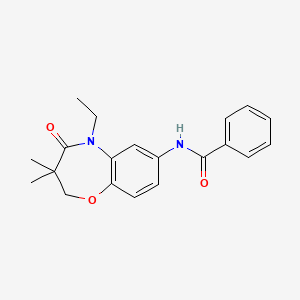
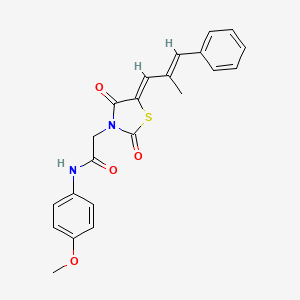
![3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2632530.png)
![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2632533.png)
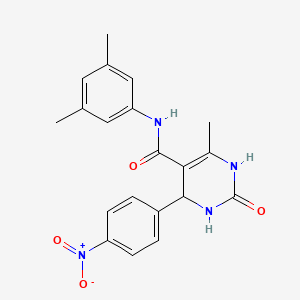
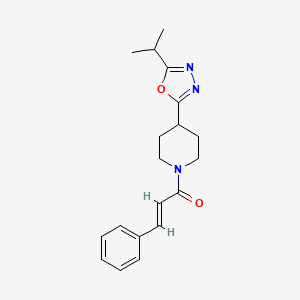
![7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2632536.png)
